(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid
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Overview
Description
(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid is a boronic acid derivative that features a benzoxazine ring structure
Scientific Research Applications
(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid has several scientific research applications:
Chemistry: Used in organic synthesis for the formation of complex molecules through coupling reactions.
Medicine: Research into its use as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Future Directions
The future directions for research involving “(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid” and other boronic acid derivatives are likely to involve further exploration of their potential uses in chemical synthesis . This could include the development of new synthetic routes and the investigation of their potential applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the hydroboration of alkenes or alkynes to introduce the boronic acid moiety . The benzoxazine ring can be synthesized through various methods, including the reaction of anthranilic acid derivatives .
Industrial Production Methods
Industrial production of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of protective groups and phase-switching protocols can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Mechanism of Action
The mechanism of action of (4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The benzoxazine ring structure may also contribute to its reactivity and stability in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another benzoxazine derivative with similar reactivity.
Indole derivatives: Compounds with similar biological and chemical properties.
Uniqueness
(4-Methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid is unique due to its combination of a benzoxazine ring and a boronic acid group, which provides distinct reactivity and versatility in various chemical reactions. Its ability to participate in Suzuki-Miyaura coupling makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
(4-methyl-3-oxo-1,4-benzoxazin-8-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-11-7-4-2-3-6(10(13)14)9(7)15-5-8(11)12/h2-4,13-14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXGJGOWRZDQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)N(C(=O)CO2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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